molecular formula C35H28O6 B2594558 Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate CAS No. 331459-94-0

Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate

Cat. No.: B2594558
CAS No.: 331459-94-0
M. Wt: 544.603
InChI Key: ZAJZCUKRMYZSNQ-SIHVKLMXSA-N
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Description

“Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate” is a chemical compound that is available for scientific research needs . It is also known by registry numbers ZINC000004118215 .

Scientific Research Applications

Environmental Remediation

A study by Chhaya and Gupte (2013) explored the bioremediation potential of laccase from Fusarium incarnatum UC-14 in the degradation of Bisphenol A (BPA), a similar phenolic compound, using a reverse micelles system. The research demonstrated that a purified laccase hosted in reverse micelles was able to eliminate 91.43% of 200 ppm of BPA at 50 °C, pH-6.0 within 75 minutes, indicating the enzyme's capability in the oxidative degradation of hydrophobic phenols in organic media. This suggests that similar enzymatic approaches could be applied for the remediation of environmental pollutants structurally related to Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate, enhancing their biodegradability in non-aqueous environments (Chhaya & Gupte, 2013).

Synthesis and Characterization of Novel Compounds

Patil and Malve (2004) reported on the synthesis, characterization, and antimicrobial activity of novel compounds with structural similarities to this compound. These compounds were synthesized through reactions involving thiocarbonohydrazide and hydroximino derivatives, displaying potential antimicrobial properties against various pathogens such as S. aureus, S. typhi, C. albicans, T. mentagrophytes, T. rubrum, and M. tuberculosis. This work illustrates the versatility of such chemical structures in generating novel derivatives with potential applications in antimicrobial therapy (Patil & Malve, 2004).

Antineoplastic Activity

Dutta, Ray, and Nagarajan (2014) explored the antineoplastic activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives, a category of compounds that share functional groups with this compound. The compounds demonstrated promising in vitro and in vivo antineoplastic activity against several cancer cell lines and Ehrlich ascites carcinoma in mice. The findings suggest the potential of structurally similar compounds for development into antineoplastic agents, highlighting the importance of chemical synthesis in discovering new therapeutic agents (Dutta, Ray, & Nagarajan, 2014).

Safety and Hazards

The safety data sheet for “Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate” suggests that it may have acute toxicity, both through inhalation and dermal contact . It is recommended to remove any contaminated clothing and shoes, and wash with plenty of soap and water if skin contact occurs .

Properties

IUPAC Name

bis[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H28O6/c36-32(28-8-3-1-4-9-28)24-18-26-14-20-30(21-15-26)40-34(38)12-7-13-35(39)41-31-22-16-27(17-23-31)19-25-33(37)29-10-5-2-6-11-29/h1-6,8-11,14-25H,7,12-13H2/b24-18+,25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJZCUKRMYZSNQ-SIHVKLMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)CCCC(=O)OC3=CC=C(C=C3)C=CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)CCCC(=O)OC3=CC=C(C=C3)/C=C/C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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